molecular formula C16H19NO3S B6370723 2-(3-t-Butylsulfamoylphenyl)phenol, 95% CAS No. 1261896-60-9

2-(3-t-Butylsulfamoylphenyl)phenol, 95%

Cat. No. B6370723
CAS RN: 1261896-60-9
M. Wt: 305.4 g/mol
InChI Key: QNPNWIFYKNYWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-t-Butylsulfamoylphenyl)phenol, 95% (2-t-BuS-Phenol) is an organic compound that has been used for a variety of purposes in scientific and industrial research. This compound is a white crystalline solid with a molecular weight of 330.4 g/mol and a melting point of approximately 101 °C. It is soluble in water, ethanol, and ether. 2-t-BuS-Phenol has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes, as well as a catalyst for various reactions. In addition, it has been used as an antioxidant in food and beverage products and as a corrosion inhibitor.

Scientific Research Applications

2-t-BuS-Phenol has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been used as an antioxidant in food and beverage products and as a corrosion inhibitor. In addition, 2-t-BuS-Phenol has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst for various reactions, such as the synthesis of organic compounds.

Mechanism of Action

2-t-BuS-Phenol is an organic compound that acts as a catalyst for a variety of reactions. In the presence of an acid catalyst, it can react with phenol to produce a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. It can also react with t-butyl sulfonate to produce a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. In addition, it can act as an antioxidant in food and beverage products, as well as a corrosion inhibitor.
Biochemical and Physiological Effects
2-t-BuS-Phenol has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant in food and beverage products, as well as a corrosion inhibitor. In addition, it has been found to have anti-inflammatory and anti-microbial properties. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-t-BuS-Phenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is soluble in a variety of solvents. It can also be synthesized easily and quickly using a variety of methods. However, there are some limitations to its use in laboratory experiments. It is not very stable and can decompose over time. It also has a relatively low boiling point and can evaporate easily.

Future Directions

2-t-BuS-Phenol has a variety of potential future applications. It could be used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It could also be used as an antioxidant in food and beverage products and as a corrosion inhibitor. In addition, it could be used as a catalyst for various reactions, such as the synthesis of organic compounds. Finally, it could be studied further for its potential biochemical and physiological effects.

Synthesis Methods

2-t-BuS-Phenol can be synthesized by a variety of methods, including the reaction of phenol with t-butyl sulfonamide in the presence of an acid catalyst. This reaction produces a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. The 2-t-BuS-Phenol can then be isolated by crystallization. Another method for the synthesis of 2-t-BuS-Phenol involves the reaction of phenol with t-butyl sulfonate in the presence of an acid catalyst. This reaction produces a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline, which can then be separated by distillation.

properties

IUPAC Name

N-tert-butyl-3-(2-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)13-8-6-7-12(11-13)14-9-4-5-10-15(14)18/h4-11,17-18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPNWIFYKNYWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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